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Compound of Interest

Compound Name: C14H15FN403

Cat. No.: B15172912

Disclaimer: This document presents a prospective analysis for a hypothetical chemical entity
with the molecular formula C14H15FN403. As no specific compound with this formula is widely
characterized in publicly available literature, this guide proposes a plausible candidate structure
and predicts its therapeutic targets based on established principles of medicinal chemistry and
structure-activity relationships of analogous compounds. The experimental data and protocols
described herein are hypothetical and serve as a framework for the potential investigation of
such a molecule.

Proposed Candidate Structure

The molecular formula C14H15FN403 corresponds to a degree of unsaturation of 9. This
suggests the presence of multiple rings and/or double bonds, which is characteristic of many
small-molecule drugs. A plausible structure incorporating these features and well-known
pharmacophores is (E)-N'-(2-((4-fluorophenyl)amino)quinazolin-6-yl)acetohydrazide.

This hypothetical structure contains two key pharmacophoric motifs:

e A4-anilinoquinazoline core: This is a "privileged scaffold" in medicinal chemistry, widely
recognized for its ability to target the ATP-binding site of protein kinases.[1][2][3]

» An N-acylhydrazone moiety: This functional group is known to be present in compounds with
a broad range of biological activities, including antitumor, antimicrobial, and anti-
inflammatory properties.[4][5]
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Predicted Therapeutic Target: Epidermal Growth
Factor Receptor (EGFR)

Based on the prevalence of the 4-anilinoquinazoline scaffold in numerous clinically approved
and investigational drugs, the primary predicted therapeutic target for this hypothetical
molecule is the Epidermal Growth Factor Receptor (EGFR) kinase.[1][6][7][8]

Rationale for Target Selection:

 Structural Analogy to Known Inhibitors: The 4-anilinoquinazoline core is the foundational
scaffold for first and second-generation EGFR tyrosine kinase inhibitors (TKIs) such as
Gefitinib, Erlotinib, and Lapatinib.[1][9] These inhibitors function by competing with ATP for
binding to the catalytic domain of the EGFR kinase, thereby inhibiting its downstream
signaling.[10][11]

o Key Binding Interactions: The quinazoline nitrogen (N1) typically acts as a hydrogen bond
acceptor from a backbone NH group in the hinge region of the kinase domain, a critical
interaction for potent inhibition.[10] The anilino group projects into a hydrophobic pocket, and
substituents on this ring can modulate potency and selectivity.[1][12] The 3-fluoro substituent
on the anilino ring of our proposed structure is a common feature in many kinase inhibitors.

While EGFR is the primary predicted target, the 4-anilinoquinazoline scaffold is also known to
inhibit other kinases, such as VEGFR2, and the N-acylhydrazone moiety could confer
additional or off-target activities.[4][5][12] Therefore, a comprehensive profiling against a panel
of kinases is essential.

Data Presentation

The following tables present hypothetical quantitative data that would be generated from the
experimental protocols outlined in Section 4.0.

Table 1: Hypothetical In Vitro Kinase Inhibitory Profile of C14H15FN403
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Kinase Target IC50 (nM) Description
) Potent inhibition of the primary
EGFR (Wild-Type) 15
target.
High potency against a
EGFR (L858R mutant) 10 - )
common activating mutation.
Lower potency against the
EGFR (T790M mutant) 850 "gatekeeper" resistance
mutation.
VEGFR2 250 Moderate off-target activity.
PDGFRp > 5,000 Low off-target activity.
High selectivity against a hon-
c-Src > 10,000

receptor tyrosine kinase.

Table 2: Hypothetical Anti-proliferative Activity of C14H15FN403

Cell Line

EGFR Status

GI50 (pM)

Description

A549 (NSCLC)

Wild-Type

0.8

Potent inhibition of an
EGFR-dependent
cancer cell line.

HCC827 (NSCLC)

Exon 19 Deletion

0.5

High potency in a cell
line with an activating
EGFR mutation.

H1975 (NSCLC)

L858R/T790M

3.5

Reduced potency in a
cell line with the
T790M resistance

mutation.

MRC-5 (Normal Lung)

Wild-Type

> 50

Low toxicity against a
non-cancerous cell

line.
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Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted
therapeutic target and mechanism of action of C14H15FN403.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)

o Objective: To quantify the inhibitory activity of the compound against a panel of protein
kinases.

o Methodology:
o A competitive displacement assay is performed in a 384-well plate format.

o Each well contains the kinase of interest, a proprietary europium-labeled antibody, and a
fluorescently labeled ATP-competitive tracer.

o The test compound is serially diluted and added to the wells.
o The plate is incubated to allow the binding reaction to reach equilibrium.

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured.
Binding of the tracer to the kinase brings the europium and the fluorescent label into close
proximity, generating a high FRET signal.

o The test compound competes with the tracer for the ATP binding site. Inhibition is
measured as a decrease in the FRET signal.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
model.

Cell Viability Assay (MTT Assay)

o Objective: To assess the anti-proliferative effect of the compound on cancer and non-
cancerous cell lines.

» Methodology:
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o Cells are seeded in 96-well plates and allowed to adhere overnight.
o The cells are then treated with the test compound at various concentrations for 72 hours.

o After the incubation period, the media is replaced with fresh media containing 3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

o The plate is incubated for 4 hours, during which viable cells with active mitochondrial
reductases convert the MTT into formazan crystals.

o The media is removed, and the formazan crystals are dissolved in DMSO.
o The absorbance is measured at 570 nm.

o The GI50 (concentration for 50% growth inhibition) is determined from the dose-response
curve.

Western Blot Analysis for Target Engagement

o Objective: To confirm that the compound inhibits EGFR signaling within cancer cells.
e Methodology:

o A549 cells are serum-starved for 24 hours and then pre-treated with the test compound for
2 hours.

o The cells are then stimulated with epidermal growth factor (EGF) for 15 minutes to induce
EGFR phosphorylation.

o Cells are lysed, and protein concentration is determined using a BCA assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

o The membrane is blocked and then incubated with primary antibodies against phospho-
EGFR (Tyrl1068) and total EGFR.
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o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

o The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
A decrease in the phospho-EGFR signal relative to total EGFR indicates target

engagement.

Visualization
Signaling Pathway
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Caption: Predicted inhibition of the EGFR signaling pathway by C14H15FN403.
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Experimental Workflow

Hypothetical Compound
C14H15FN403

Primary Screening:
In Vitro Kinase Assay

fIC50 < 1 pM

Kinase Selectivity Panel
(>100 Kinases)

f selective for EGFR

Secondary Screening:
Cell Viability Assays
(A549, HCC827, H1975)

If GIS0 < 5 pM

Mechanism of Action:
Western Blot for p-EGFR

f target engagement confirmed

In Vitro ADME/Tox
(Microsomal Stability, Cytotoxicity)

f favorable profile
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(Xenograft Models)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15172912?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10141396/
https://pubmed.ncbi.nlm.nih.gov/27039919/
https://pubmed.ncbi.nlm.nih.gov/27039919/
https://www.researchgate.net/figure/Quinazoline-derivatives-as-EGFR-TK-inhibitors_fig1_227857643
https://www.researchgate.net/publication/366156898_Acylhydrazones_and_Their_Biological_Activity_A_Review
https://pmc.ncbi.nlm.nih.gov/articles/PMC9783609/
https://pubmed.ncbi.nlm.nih.gov/36384036/
https://pubmed.ncbi.nlm.nih.gov/36384036/
https://www.benthamdirect.com/content/journals/acamc/10.2174/1871520616666160404113141
https://www.tandfonline.com/doi/full/10.4155/fmc-2020-0015
https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01041
https://pubs.acs.org/doi/10.1021/jm990401t
https://www.youtube.com/watch?v=hSQLTqKUnYI
https://pubs.acs.org/doi/10.1021/jm011022e
https://www.benchchem.com/product/b15172912#c14h15fn4o3-potential-therapeutic-targets
https://www.benchchem.com/product/b15172912#c14h15fn4o3-potential-therapeutic-targets
https://www.benchchem.com/product/b15172912#c14h15fn4o3-potential-therapeutic-targets
https://www.benchchem.com/product/b15172912#c14h15fn4o3-potential-therapeutic-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15172912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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